molecular formula C11H15NO B11911275 ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol

Cat. No.: B11911275
M. Wt: 177.24 g/mol
InChI Key: TUXJNNNBUMTWCS-MNOVXSKESA-N
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Description

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol: is a chiral cyclopropyl derivative with a phenyl group and an aminomethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications One common method involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and high-yield purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted cyclopropyl compounds.

Scientific Research Applications

Chemistry

In chemistry, ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)ethanol
  • ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)propane
  • ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)butane

Uniqueness

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl]methanol

InChI

InChI=1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1

InChI Key

TUXJNNNBUMTWCS-MNOVXSKESA-N

Isomeric SMILES

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)CO

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)CO

Origin of Product

United States

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